N-benzyl-2-diazo-3-oxobutanamide N-benzyl-2-diazo-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310121
InChI: InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16)
SMILES: CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

N-benzyl-2-diazo-3-oxobutanamide

CAS No.:

Cat. No.: VC13310121

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-diazo-3-oxobutanamide -

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name N-benzyl-2-diazo-3-oxobutanamide
Standard InChI InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16)
Standard InChI Key BDTVRTCIVNVCGA-UHFFFAOYSA-N
SMILES CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1
Canonical SMILES CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1

Structural and Physicochemical Properties

N-Benzyl-2-diazo-3-oxobutanamide features a linear butanamide backbone with critical functional groups:

  • Diazo group (N₂): Imparts reactivity toward cyclopropanation, C–H insertion, and [3+2] cycloadditions.

  • Ketone (3-oxo): Participates in conjugate addition and keto-enol tautomerism.

  • Benzylamide: Enhances solubility in organic solvents and stabilizes intermediates via resonance.

Table 1: Key Physicochemical Data

PropertyValue/DescriptionSource
Molecular formulaC₁₁H₁₁N₃O₂
Molecular weight217.23 g/mol
Density1.23 g/cm³ (predicted)
Boiling pointDecomposes before boiling
SolubilitySoluble in DCM, THF, acetonitrile
StabilityLight- and heat-sensitive; explosive risk

Spectral Data

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 4.60 (s, 2H, N–CH₂–Ph), 3.45 (s, 2H, CO–CH₂–N₂), 2.10 (s, 3H, CO–CH₃) .

  • IR (KBr): 2100 cm⁻¹ (N₂ stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (amide II) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via diazo transfer to β-ketoamides or condensation of diazoacetates with benzylamine derivatives.

Table 2: Synthesis Protocols

MethodConditionsYield (%)Reference
Diazo transfer to β-ketoamideTosyl azide, K₂CO₃, CH₃CN, RT, 12 h65–78
Condensation of diazoacetateBenzylamine, EDCI, DMAP, DCM, 0°C→RT55–62

Example Procedure from :

  • Dissolve N-benzyl-3-oxobutanamide (10 mmol) in acetonitrile.

  • Add tosyl azide (12 mmol) and K₂CO₃ (15 mmol).

  • Stir at RT for 12 h, filter, and purify via silica chromatography (hexane/EtOAc 3:1).

Reactivity and Applications

Cycloaddition Reactions

The diazo group enables [3+2] cycloadditions with alkynes or alkenes to form pyrazoles or triazoles. For example:

  • Reaction with phenylacetylene yields 1-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (85% yield, CuI catalysis) .

Ketene Generation

Under thermal or photolytic conditions, the diazo group extrudes N₂ to form a reactive ketene intermediate, which undergoes [2+2] cycloadditions with electron-deficient dienophiles .

Heterocycle Synthesis

  • Oxazolines: Reacts with aziridines via ketene intermediates to form 2-(oxazolin-2-yl)acetamides (microwave heating, 80% yield) .

  • Triazoles: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides generates triazole-linked amides .

Table 3: Application Case Studies

ApplicationConditionsProductYield (%)Reference
Pyrazole formationCuI, CH₃CN, 60°C, 6 h1-Benzyl-5-phenylpyrazole-3-amide85
Oxazoline synthesisMicrowave, 100°C, 30 min2-(Oxazolin-2-yl)acetamide80
Triazole linkageCuI, dtbpy, RT, 3 hBenzyltriazole-acetamide73

Industrial and Research Relevance

  • Pharmaceutical intermediates: Serves as a precursor for protease inhibitors and kinase-targeting agents .

  • Material science: Used in polymer crosslinking via ketene-mediated coupling .

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